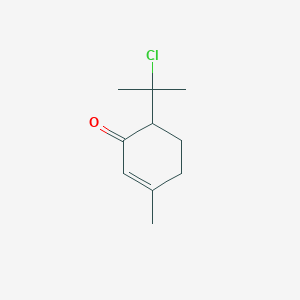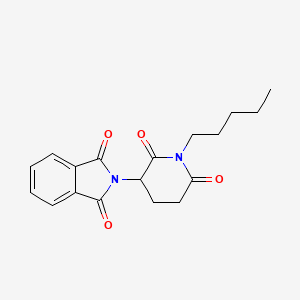
1H-Isoindole-1,3(2H)-dione, 2-(2,6-dioxo-1-pentyl-3-piperidinyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“1H-Isoindole-1,3(2H)-dione, 2-(2,6-dioxo-1-pentyl-3-piperidinyl)-” is a complex organic compound that belongs to the class of isoindole derivatives
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of “1H-Isoindole-1,3(2H)-dione, 2-(2,6-dioxo-1-pentyl-3-piperidinyl)-” typically involves multi-step organic reactions. Common synthetic routes may include:
Cyclization Reactions: Formation of the isoindole ring through cyclization of appropriate precursors.
Functional Group Transformations: Introduction of functional groups such as dioxo and piperidinyl moieties through specific reagents and conditions.
Industrial Production Methods
Industrial production methods may involve:
Batch Processing: Utilizing large-scale reactors to carry out the synthesis in batches.
Continuous Flow Chemistry: Employing continuous flow reactors for more efficient and scalable production.
Análisis De Reacciones Químicas
Types of Reactions
“1H-Isoindole-1,3(2H)-dione, 2-(2,6-dioxo-1-pentyl-3-piperidinyl)-” can undergo various chemical reactions, including:
Oxidation: Conversion of specific functional groups to higher oxidation states.
Reduction: Reduction of functional groups to lower oxidation states.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Catalysts: Transition metal catalysts like palladium or platinum.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxides, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
Chemistry
Organic Synthesis: Used as intermediates in the synthesis of more complex molecules.
Catalysis: Potential use as ligands in catalytic reactions.
Biology
Biological Probes: Utilized in the study of biological pathways and mechanisms.
Drug Development: Investigated for potential therapeutic properties.
Medicine
Pharmaceuticals: Potential use in the development of new drugs targeting specific diseases.
Industry
Materials Science: Application in the development of new materials with unique properties.
Chemical Manufacturing: Used in the production of various chemicals and intermediates.
Mecanismo De Acción
The mechanism of action of “1H-Isoindole-1,3(2H)-dione, 2-(2,6-dioxo-1-pentyl-3-piperidinyl)-” involves interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes.
Receptor Modulation: Interaction with cellular receptors to modulate their activity.
Comparación Con Compuestos Similares
Similar Compounds
Phthalimide Derivatives: Compounds with similar structural features.
Piperidine Derivatives: Compounds containing the piperidine ring.
Uniqueness
“1H-Isoindole-1,3(2H)-dione, 2-(2,6-dioxo-1-pentyl-3-piperidinyl)-” is unique due to its specific combination of functional groups and structural features, which may confer distinct chemical and biological properties.
Propiedades
Número CAS |
54946-24-6 |
|---|---|
Fórmula molecular |
C18H20N2O4 |
Peso molecular |
328.4 g/mol |
Nombre IUPAC |
2-(2,6-dioxo-1-pentylpiperidin-3-yl)isoindole-1,3-dione |
InChI |
InChI=1S/C18H20N2O4/c1-2-3-6-11-19-15(21)10-9-14(18(19)24)20-16(22)12-7-4-5-8-13(12)17(20)23/h4-5,7-8,14H,2-3,6,9-11H2,1H3 |
Clave InChI |
ZSOMRRRVYGRIMH-UHFFFAOYSA-N |
SMILES canónico |
CCCCCN1C(=O)CCC(C1=O)N2C(=O)C3=CC=CC=C3C2=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





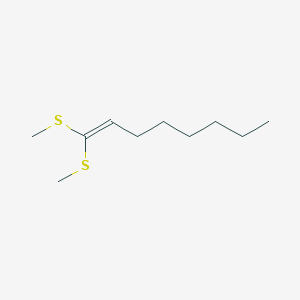
![1H-Pyrazole, 1,1'-([1,1'-biphenyl]-4,4'-diyl)bis[3,5-diphenyl-](/img/structure/B14646440.png)
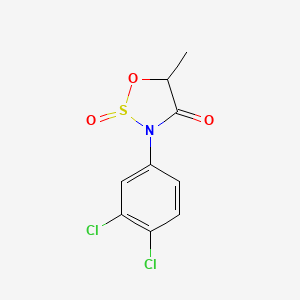
![2-(Chloromethyl)-1-[(4-chlorophenyl)sulfanyl]-4-methoxybenzene](/img/structure/B14646455.png)
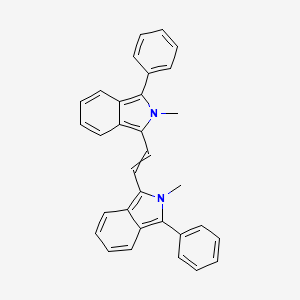
![[1,3,5,2,4,6-Trioxatriborinane-2,4,6-triyltris(oxy)]tris[tris(2-methylpropyl)stannane]](/img/structure/B14646468.png)
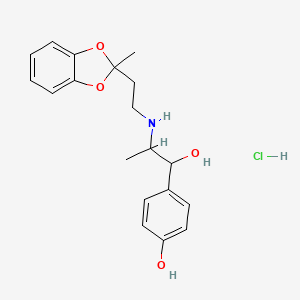
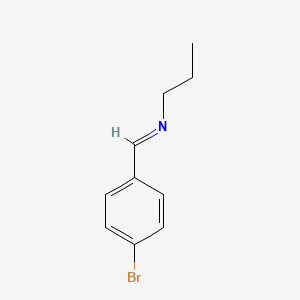

![5-Chloro-2-[(4-methylbenzene-1-sulfonyl)amino]phenyl benzoate](/img/structure/B14646501.png)
